5-(Hydroxymethyl)-5-methylpiperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-5-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(5-9)3-2-6(10)8-4-7/h9H,2-5H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXLROKODJZSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Hydroxymethyl 5 Methylpiperidin 2 One
Strategies for Piperidinone Ring Formation and Functionalization
The formation of the piperidinone ring is the cornerstone of synthesizing the target molecule. Various methodologies have been developed to construct this six-membered lactam, ranging from classical cyclization reactions to modern catalytic approaches.
Cyclization Reactions in 5- and 6-Membered Lactam Synthesis
Cyclization reactions are fundamental to the synthesis of lactams. For δ-lactams (six-membered rings) like piperidinone, intramolecular cyclization of linear amino acids is a common strategy. The stability of five- and six-membered rings often allows for spontaneous cyclization under appropriate conditions. pearson.com
One established method involves the reduction of a precursor like 5-ethoxycarbonyl-2-piperidone using a reducing agent such as lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (B95107) (THF) to yield 5-hydroxymethyl-2-piperidone. prepchem.com To adapt this for 5-(Hydroxymethyl)-5-methylpiperidin-2-one, the synthesis would require a starting material with a methyl group already at the 5-position.
Modern approaches have also utilized catalyst systems like CpRh complexes for the oxidative N-heterocyclization of amino alcohols to form lactams. acs.org For instance, a CpRh complex combined with a base can effectively catalyze the lactamization of amino alcohols, providing a pathway to various five-, six-, and seven-membered benzo-fused lactams. acs.org Another innovative method involves a ligand-free palladium-catalyzed C–H activation/[5 + 1] cyclization carbonylation, which has been successful in creating six-membered lactam and lactone structures. acs.org
Table 1: Comparison of Cyclization Methodologies for Lactam Synthesis
| Methodology | Catalyst/Reagent | Key Features | Potential Applicability to Target Compound |
|---|---|---|---|
| Reductive Cyclization | Lithium Aluminum Hydride | Reduction of an ester to an alcohol concurrent with or prior to cyclization. prepchem.com | Applicable if a suitable precursor with a C5-methyl group and a C5-ester group is available. |
| Oxidative N-heterocyclization | [Cp*RhCl₂]₂/K₂CO₃ | Catalyzes lactamization of amino alcohols. acs.org | Feasible starting from a linear amino alcohol with the required methyl and hydroxymethyl precursors at the delta position. |
| Palladium-Catalyzed Carbonylation | Ligand-Free Palladium | C-H activation and insertion of a carbonyl group to form the lactam ring. acs.org | Could be adapted for precursors allowing for regioselective C-H activation and cyclization. |
Organometallic Catalysis in Heterocycle Construction
Organometallic catalysis has revolutionized the synthesis of heterocycles, offering high efficiency and selectivity. Palladium-catalyzed reactions, for instance, are widely used. The intramolecular Tsuji-Trost allylation, a palladium-catalyzed reaction, has been employed for the diastereoselective synthesis of β-lactams and can be conceptually extended to larger rings. acs.orgvu.nl
Furthermore, organometallic reagents like Grignard compounds derived from dehydropiperidinones can react with various electrophiles. rsc.orgresearchgate.net This allows for the introduction of substituents onto the piperidinone ring. For the synthesis of 5-(Hydroxymethyl)-5-methylpiperidin-2-one, an organometallic approach could be envisioned where a suitable piperidinone precursor is functionalized at the C5 position. The use of organozinc reagents is also notable due to their tolerance of various functional groups, which can be transmetalated to more reactive organometallic species for subsequent cross-coupling reactions. whiterose.ac.uk
Radical Cyclization Approaches for Ring Closure
Radical cyclization offers a powerful method for constructing cyclic systems, including piperidinones. These reactions often proceed under mild conditions and are tolerant of various functional groups. A common approach involves the cyclization of an unsaturated N-acyl radical onto an alkene.
For example, a novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govorganic-chemistry.org This demonstrates the utility of radical-based methods for forming the piperidine (B6355638) core. Another strategy involves a radical-ionic cascade process to assemble fused piperidinones from chiral allylsilanes possessing an oxime moiety. acs.orgnih.gov This cascade involves the addition of an α-iodoester followed by a 5-exo-trig cyclization and subsequent lactamization. acs.orgnih.gov Such strategies could be adapted to create the specific substitution pattern required for 5-(Hydroxymethyl)-5-methylpiperidin-2-one by designing a precursor that incorporates the necessary methyl and protected hydroxymethyl groups.
Stereoselective Synthesis of Chiral 5-(Hydroxymethyl)-5-methylpiperidin-2-one Architectures
Since the C5 carbon of 5-(Hydroxymethyl)-5-methylpiperidin-2-one is a chiral center, controlling the stereochemistry during its synthesis is of paramount importance, especially for pharmaceutical applications.
Chiral Auxiliaries and Asymmetric Catalysis in Piperidinone Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary can be removed. sigmaaldrich.com Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric synthesis. researchgate.netresearchgate.net In the context of piperidinone synthesis, a chiral auxiliary could be attached to the nitrogen atom or a side chain to control the stereochemistry of alkylation or cyclization steps.
Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis. Catalytic asymmetric methods for piperidine synthesis have been developed, such as the deprotonation-aldehyde trapping-ring expansion of N-Boc pyrrolidine (B122466) to create β-hydroxy piperidines. nih.gov Transition-metal-free dual C-H oxidation, followed by enzymatic resolution, has been used for the asymmetric synthesis of trans-3-alkoxyamino-4-oxygenated-2-piperidones, showcasing a combination of chemical and enzymatic methods to achieve high enantiomeric excess. mdpi.com
Diastereoselective Approaches to Substituted Lactams
Diastereoselective synthesis aims to selectively form one diastereomer over others. This can be achieved by using substrates with pre-existing stereocenters or by employing chiral reagents or catalysts. For instance, the diastereoselective synthesis of β-lactams has been achieved with high control using ligand-controlled intramolecular Tsuji–Trost allylation. acs.orgvu.nl
In the synthesis of fused piperidinones via a radical-ionic cascade, high levels of stereoinduction were observed, controlled by a silicon group at an allylic position. acs.orgnih.gov Similarly, a highly diastereoselective NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers has been developed to furnish α-bromo N-alkoxy β-lactams. rsc.org These principles of diastereocontrol can be applied to the synthesis of 5-(Hydroxymethyl)-5-methylpiperidin-2-one by designing precursors where the cyclization step proceeds with high diastereoselectivity, influenced by existing stereocenters or directing groups. An intramolecular Corey–Chaykovsky ring-closing reaction has also been used for the diastereoselective synthesis of bicyclic lactams, generating multiple new stereogenic centers with high control. nih.gov
Table 2: Key Stereoselective Strategies
| Strategy | Method | Key Principle | Reference |
|---|---|---|---|
| Chiral Auxiliaries | Evans Oxazolidinones | Temporary incorporation of a chiral group to direct a stereoselective transformation. | researchgate.netresearchgate.net |
| Asymmetric Catalysis | Ring expansion of pyrrolidine | A chiral catalyst controls the stereochemical outcome of the reaction. | nih.gov |
| Enzymatic Resolution | Candida antarctica lipase (B570770) (CAL-B) | Enzymatic separation of enantiomers. | mdpi.com |
| Diastereoselective Cyclization | Radical-ionic cascade | A directing group (e.g., allylsilane) on the substrate controls the stereochemistry of the ring closure. | acs.orgnih.gov |
Introduction of Hydroxymethyl and Methyl Functionalities at Specific Positions
The core synthetic challenge lies in the concurrent and position-specific installation of a methyl group and a hydroxymethyl group at the C5 position of the piperidin-2-one ring. This requires either the functionalization of a pre-formed piperidinone ring or, more commonly, the construction of the ring from an acyclic precursor that already contains the desired substitution pattern.
Directly functionalizing a piperidinone ring at the C5 position to create a quaternary center is often difficult due to challenges in controlling regioselectivity. While alkylation of lactams is a known transformation, it typically occurs at the α-position (C3) to the carbonyl group, where the proton is most acidic. cdnsciencepub.com
Alternative strategies, such as intramolecular cyclization reactions, are generally more effective for creating highly substituted piperidinone systems. For instance, an intramolecular aza-Michael reaction can be employed to form 2,5,5-trisubstituted piperidines, demonstrating a viable approach to establishing the C5 quaternary center. nih.gov The synthesis of 5-(Hydroxymethyl)-5-methylpiperidin-2-one would necessitate a precursor designed to undergo such a cyclization, placing the methyl and hydroxymethyl moieties at the correct position upon ring formation. This approach shifts the challenge from selective functionalization of the heterocycle to the strategic design of the acyclic precursor.
The most effective routes to 5-(Hydroxymethyl)-5-methylpiperidin-2-one involve the synthesis of a linear precursor that is subsequently cyclized. A plausible and versatile strategy begins with a malonic ester derivative, which allows for the sequential introduction of the required substituents.
A representative synthetic pathway can be outlined as follows:
Formation of the Quaternary Center: Diethyl malonate serves as a common starting material. It can be sequentially alkylated, first with a methylating agent (e.g., methyl iodide) and then with a protected hydroxymethyl equivalent. To incorporate a "bromomethyl intermediate," a reagent like 1-bromo-2-(trimethylsilyloxy)ethane could be used. The silyl ether acts as a protected hydroxyl group that can be deprotected in a later step. The use of a brominated intermediate is crucial for forming the C-C bond via nucleophilic substitution. researchgate.net
Chain Elongation: The resulting disubstituted malonic ester can undergo a Michael addition with acrylonitrile. This step appends the required three-carbon unit that will ultimately form the C2, C3, and C4 positions of the piperidinone ring.
Reductive Cyclization: The nitrile group of the Michael adduct is then selectively reduced to a primary amine. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., using Raney Nickel) or chemical reducing agents. Upon formation, the primary amine can undergo spontaneous or induced intramolecular cyclization (lactamization) with one of the adjacent ester groups to form the desired δ-valerolactam ring. This reductive amination-lactamization sequence is a powerful method for constructing piperidinone scaffolds. consensus.app
Deprotection: The final step involves the removal of the protecting group from the hydroxyl moiety to yield 5-(Hydroxymethyl)-5-methylpiperidin-2-one.
A summary of this proposed transformation pathway is detailed in the table below.
| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Methylation of Malonic Ester | 1. NaH, THF 2. Methyl Iodide (CH₃I) | Diethyl 2-methylmalonate |
| 2 | Introduction of Protected Hydroxymethyl Group | 1. NaH, THF 2. 1-Bromo-2-(trimethylsilyloxy)ethane | Diethyl 2-methyl-2-(2-(trimethylsilyloxy)ethyl)malonate |
| 3 | Michael Addition | 1. NaOEt, EtOH 2. Acrylonitrile | Diethyl 2-(2-cyanoethyl)-2-methyl-2-(2-(trimethylsilyloxy)ethyl)malonate |
| 4 | Reductive Cyclization (Lactamization) | H₂, Raney Nickel, EtOH, High Pressure | 5-Methyl-5-((trimethylsilyloxy)methyl)piperidin-2-one |
| 5 | Deprotection | TBAF or dilute HCl | 5-(Hydroxymethyl)-5-methylpiperidin-2-one |
Scale-Up and Process Optimization in 5-(Hydroxymethyl)-5-methylpiperidin-2-one Synthesis
Transitioning a synthetic route from laboratory scale to industrial production introduces numerous challenges related to safety, cost, efficiency, and product purity. The scale-up of the synthesis of 5-(Hydroxymethyl)-5-methylpiperidin-2-one requires careful optimization of each step in the proposed pathway.
Key Considerations for Scale-Up:
Reagent Selection: On a large scale, the cost and safety of reagents are paramount. For instance, sodium hydride (NaH), while effective in the lab, is highly flammable and requires specialized handling. Alternative, safer bases might be investigated, such as potassium carbonate in a suitable solvent system. Similarly, the choice of reducing agent for the nitrile reduction step would need to balance reactivity, safety, and cost; catalytic hydrogenation is often preferred in industrial settings over metal hydrides.
Thermal Management: The alkylation and reduction steps are often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This requires the use of jacketed reactors with precise temperature control and may involve adjusting the rate of reagent addition.
Solvent and Catalyst Recovery: The economic and environmental viability of the process depends on the ability to recover and recycle solvents and catalysts. For example, selecting a solvent with a favorable boiling point and low toxicity facilitates its removal and reuse. The recovery of precious metal catalysts, if used, is also a critical economic factor.
Purification Strategy: Laboratory-scale purifications often rely on column chromatography, which is impractical and expensive for large quantities. The process must be optimized to yield a crude product of sufficient purity that can be upgraded through crystallization or distillation. Developing a robust crystallization procedure is a key goal of process optimization, as it can provide a high-purity product in a single, scalable unit operation.
The table below outlines potential optimization parameters for a critical step, such as the reductive cyclization.
| Parameter | Laboratory Scale | Potential Scale-Up Optimization | Goal |
|---|---|---|---|
| Catalyst | Raney Nickel (slurry) | Supported catalyst (e.g., Ni on Al₂O₃) in a packed-bed reactor | Improve catalyst handling, recovery, and reactor throughput. |
| Hydrogen Pressure | 50-100 psi | Optimize pressure to balance reaction rate and equipment cost/safety rating. | Maximize reaction rate while maintaining safe operating conditions. |
| Temperature | Room Temperature to 50°C | Precise temperature control (e.g., 40 ± 2°C) to minimize side reactions. | Increase selectivity and reduce impurity formation. |
| Solvent | Ethanol | Evaluate alternative solvents (e.g., methanol, THF) for better solubility, recovery, or reaction rate. | Improve process efficiency and reduce environmental impact. |
| Work-up | Filtration through Celite, evaporation | Direct crystallization from the reaction mixture after catalyst filtration. | Simplify the process, reduce solvent waste, and eliminate steps. |
By systematically addressing these factors, a synthetic route can be transformed into a robust, safe, and economically viable manufacturing process suitable for the large-scale production of 5-(Hydroxymethyl)-5-methylpiperidin-2-one.
Chemical Reactivity and Synthetic Transformations of 5 Hydroxymethyl 5 Methylpiperidin 2 One
Reactivity of the Hydroxyl Group
The primary alcohol functionality in 5-(hydroxymethyl)-5-methylpiperidin-2-one is a versatile site for chemical modification. It can undergo reactions typical of primary alcohols, including esterification, etherification, oxidation, reduction, and nucleophilic substitution.
Derivatization via Esterification and Etherification
The hydroxyl group can be readily converted into ester and ether linkages, which can alter the molecule's polarity, solubility, and biological activity.
Esterification: The formation of esters from 5-(hydroxymethyl)-5-methylpiperidin-2-one can be achieved through various standard methods. These reactions typically involve the treatment of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.
With Carboxylic Acids: In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the hydroxyl group can react with a carboxylic acid in a process known as Fischer esterification. This is an equilibrium reaction, and the removal of water is often necessary to drive it to completion.
With Acyl Chlorides and Anhydrides: More reactive acylating agents like acyl chlorides and anhydrides can be used to achieve higher yields under milder conditions. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid).
| Reagent | Catalyst/Base | Typical Conditions | Product |
| Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | Heat, removal of water | 5-(Acyloxymethyl)-5-methylpiperidin-2-one |
| Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Room temperature | 5-(Acyloxymethyl)-5-methylpiperidin-2-one |
| Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) or Acid catalyst | Room temperature or gentle heating | 5-(Acyloxymethyl)-5-methylpiperidin-2-one |
Etherification: The synthesis of ethers from 5-(hydroxymethyl)-5-methylpiperidin-2-one can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
| Reagent | Base | Typical Conditions | Product |
| Alkyl Halide (R-X) | Strong base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF) | 5-(Alkoxymethyl)-5-methylpiperidin-2-one |
Oxidation and Reduction Pathways of the Hydroxymethyl Moiety
The oxidation state of the carbon in the hydroxymethyl group can be altered through oxidation and reduction reactions, leading to the formation of aldehydes, carboxylic acids, or the corresponding methyl group.
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent used.
To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used to selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid.
To Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or ruthenium tetroxide (RuO₄), will oxidize the primary alcohol directly to a carboxylic acid.
| Reagent | Product |
| Pyridinium chlorochromate (PCC) | 5-Formyl-5-methylpiperidin-2-one |
| Potassium permanganate (KMnO₄) | 5-Carboxy-5-methylpiperidin-2-one |
Reduction: The hydroxymethyl group is already in a relatively reduced state. Further reduction would typically involve the complete removal of the hydroxyl group to form a methyl group. This transformation can be challenging but may be achieved through a two-step process involving conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
Nucleophilic Substitution Reactions at the Hydroxymethyl Position
The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate or a halide.
Formation of Tosylates: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate. The tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.
Conversion to Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively. These alkyl halides are then susceptible to nucleophilic attack.
| Reagent | Intermediate | Subsequent Nucleophile (Nu⁻) | Final Product |
| p-Toluenesulfonyl chloride (TsCl) | 5-(Tosyloxymethyl)-5-methylpiperidin-2-one | Cyanide (CN⁻) | 5-(Cyanomethyl)-5-methylpiperidin-2-one |
| Thionyl chloride (SOCl₂) | 5-(Chloromethyl)-5-methylpiperidin-2-one | Azide (N₃⁻) | 5-(Azidomethyl)-5-methylpiperidin-2-one |
Reactivity of the Lactam Nitrogen and Carbonyl Group
The lactam portion of the molecule also presents opportunities for synthetic modification at both the nitrogen atom and the carbonyl carbon.
N-Alkylation and Acylation Reactions
The nitrogen atom of the lactam is a secondary amide and can undergo substitution reactions, although it is generally less nucleophilic than a corresponding amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.
N-Alkylation: The introduction of an alkyl group onto the lactam nitrogen typically requires a strong base to deprotonate the N-H bond, followed by reaction with an alkyl halide. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide. researchgate.net
| Reagent | Base | Typical Conditions | Product |
| Alkyl Halide (R-X) | Sodium hydride (NaH) | Anhydrous aprotic solvent (e.g., DMF, THF) | 1-Alkyl-5-(hydroxymethyl)-5-methylpiperidin-2-one |
N-Acylation: The lactam nitrogen can be acylated using acyl chlorides or anhydrides. This reaction may require forcing conditions or the use of a catalyst due to the reduced nucleophilicity of the nitrogen.
| Reagent | Catalyst/Conditions | Product |
| Acyl Chloride (R-COCl) | Strong base, heat | 1-Acyl-5-(hydroxymethyl)-5-methylpiperidin-2-one |
| Acid Anhydride ((RCO)₂O) | Heat | 1-Acyl-5-(hydroxymethyl)-5-methylpiperidin-2-one |
Transformations Involving the Amide Carbonyl
The carbonyl group of the lactam is susceptible to nucleophilic attack, most notably by reducing agents.
Reduction of the Carbonyl Group: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively converts the lactam into a cyclic amine (a substituted piperidine). This transformation would yield 5-(hydroxymethyl)-5-methylpiperidine.
Ring-Opening: Under harsh acidic or basic conditions, the lactam can undergo hydrolytic ring-opening to yield the corresponding amino acid, 5-amino-3-hydroxy-3-methylpentanoic acid. This reaction, however, typically requires forcing conditions such as prolonged heating with concentrated acid or base.
| Reagent | Product |
| Lithium aluminum hydride (LiAlH₄) | 5-(Hydroxymethyl)-5-methylpiperidine |
| Strong acid (e.g., HCl) or base (e.g., NaOH) with heat | 5-Amino-3-hydroxy-3-methylpentanoic acid |
Stereochemical Implications in Chemical Transformations
While specific documented studies on the chemical transformations of 5-(Hydroxymethyl)-5-methylpiperidin-2-one are limited in publicly accessible literature, the stereochemical implications of its structure can be inferred from established principles of stereochemistry and research on analogous substituted piperidin-2-one systems. The presence of a quaternary stereocenter at the C5 position, bearing both a methyl and a hydroxymethyl group, is expected to exert significant influence on the molecule's reactivity and the stereochemical outcome of its transformations.
The key stereochemical considerations for this compound include the influence of the C5 chiral center on the conformation of the six-membered ring and its directing effects on reactions at other positions of the ring. The substituents at C5 can dictate the facial selectivity of incoming reagents, leading to diastereoselective transformations.
In transformations involving substituted piperidines, the existing stereocenters often control the formation of new ones. For instance, multicomponent reactions used to synthesize highly substituted piperidin-2-ones have been shown to be highly diastereoselective. hse.runih.gov In these reactions, the relative orientation of substituents is established during the cyclization cascade, and the thermodynamic stability of the resulting ring conformation dictates the final stereochemical arrangement. This principle suggests that any reaction on a pre-existing chiral 5-(Hydroxymethyl)-5-methylpiperidin-2-one scaffold would likely proceed with a high degree of diastereoselectivity, governed by the steric and electronic nature of the C5 substituents.
The hydroxymethyl group at the C5 position can also act as a directing group. Its hydroxyl moiety can coordinate with metal catalysts or form hydrogen bonds with reagents, thereby delivering them to a specific face of the piperidin-2-one ring. This effect would be particularly relevant in reactions such as reductions of the lactam carbonyl, alkylations at the C3 position, or functionalization of the lactam nitrogen.
For example, in the asymmetric synthesis of related piperidinones, a chiral auxiliary on the nitrogen atom is often used to direct alkylation to a specific face of the molecule. researchgate.net In the case of 5-(Hydroxymethyl)-5-methylpiperidin-2-one, the C5 stereocenter itself would serve as an internal chiral director. Any enolate formed at the C3 position, for example, would exist in a chiral environment, and the approach of an electrophile would be sterically hindered on one face by the C5 substituents, leading to a diastereomerically enriched product.
The stereochemical outcome of such reactions can be illustrated by data from analogous systems where high diastereoselectivity is achieved due to the influence of existing substituents.
Table 1: Examples of Diastereoselective Syntheses of Substituted Piperidin-2-ones
| Starting Materials | Reaction Type | Key Stereocenter(s) Formed | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Michael acceptors, pyridinium ylides, aromatic aldehydes, ammonium (B1175870) acetate | Four-component cascade | C3, C4, C6 | Single diastereomer | dntb.gov.ua |
| Aromatic aldehydes, nitriles, dialkyl malonates, ammonium acetate | Five-component cascade | C3, C4, C6 (or C2, C3, C4, C5) | Single diastereomer | nih.gov |
These examples underscore the principle that the stereochemical configuration of substituents is a critical determinant of the outcome in the synthesis and transformation of piperidin-2-one rings. For 5-(Hydroxymethyl)-5-methylpiperidin-2-one, the quaternary center at C5 would act as a powerful control element, making it a valuable chiral building block for the synthesis of complex, stereochemically defined molecules. Transformations would be expected to proceed with predictable stereocontrol, affording products with high diastereomeric purity.
Advanced Spectroscopic and Characterization Techniques for 5 Hydroxymethyl 5 Methylpiperidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of 5-(hydroxymethyl)-5-methylpiperidin-2-one in solution. By analyzing one-dimensional and two-dimensional NMR spectra, a complete picture of the molecular framework can be assembled.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The expected chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects from the carbonyl group. The protons on carbons adjacent to the amide nitrogen (C6) and the carbonyl group (C3) are expected to be deshielded and appear at a lower field.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon (C2) is the most deshielded and will appear significantly downfield. The quaternary carbon (C5), bonded to both the methyl and hydroxymethyl groups, will also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(Hydroxymethyl)-5-methylpiperidin-2-one
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| N-H | 7.5 - 8.5 | - | Broad Singlet |
| C2 | - | 170 - 175 | - |
| C3-H₂ | 2.2 - 2.5 | 30 - 35 | Multiplet |
| C4-H₂ | 1.7 - 2.0 | 25 - 30 | Multiplet |
| C5 | - | 40 - 45 | - |
| C6-H₂ | 3.2 - 3.5 | 45 - 50 | Multiplet |
| 5-CH₃ | 1.0 - 1.2 | 20 - 25 | Singlet |
| 5-CH₂OH | 3.5 - 3.8 | 65 - 70 | Singlet or AB quartet |
Note: Predicted values are based on general principles and data from analogous structures.
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating complex structural details. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, typically through two or three bonds. For 5-(hydroxymethyl)-5-methylpiperidin-2-one, COSY would show correlations between the protons on C3 and C4, and between the protons on C4 and C6, confirming the connectivity within the piperidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, it would definitively link the proton signals in the 3.2-3.5 ppm range to the C6 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would include signals from the methyl protons (5-CH₃) to the quaternary C5 and the adjacent C4 and C6 carbons. Similarly, protons on the hydroxymethyl group (5-CH₂OH) would show correlations to C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly valuable for determining stereochemistry. In this molecule, NOESY could reveal the spatial relationship between the methyl group and the hydroxymethyl group at the C5 chiral center, as well as their orientation relative to the protons on the piperidinone ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For 5-(hydroxymethyl)-5-methylpiperidin-2-one, these techniques would confirm the presence of the key structural features.
N-H Stretch: A characteristic absorption band for the secondary amide (lactam) N-H group is expected in the region of 3200-3400 cm⁻¹.
O-H Stretch: The hydroxyl group of the hydroxymethyl substituent will exhibit a broad absorption band, typically in the 3300-3600 cm⁻¹ range, due to hydrogen bonding.
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ region.
C=O Stretch: A strong, sharp absorption band corresponding to the amide carbonyl (lactam) stretching vibration is a key diagnostic peak, expected around 1640-1680 cm⁻¹. nist.gov
Table 2: Expected IR Absorption Bands for 5-(Hydroxymethyl)-5-methylpiperidin-2-one
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3300 - 3600 | Strong, Broad |
| N-H (Lactam) | Stretching | 3200 - 3400 | Medium, Broad |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |
| C=O (Lactam) | Stretching | 1640 - 1680 | Strong, Sharp |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For 5-(hydroxymethyl)-5-methylpiperidin-2-one (C₇H₁₃NO₂), the exact molecular weight is 143.0946 g/mol . High-resolution mass spectrometry (HRMS) would confirm this molecular formula. In electron ionization (EI-MS), the molecule would form a molecular ion (M⁺•) at m/z = 143. This molecular ion is often unstable and undergoes fragmentation. unl.ptnih.gov Common fragmentation pathways for cyclic amides and alcohols include: semanticscholar.orgjove.com
Loss of the hydroxymethyl group: Cleavage of the C5-CH₂OH bond would result in a fragment ion at m/z 112.
Loss of the methyl group: Cleavage of the C5-CH₃ bond would lead to a fragment at m/z 128.
Loss of water: Dehydration involving the hydroxyl group could produce a fragment at m/z 125 (M-18).
Ring cleavage: Alpha-cleavage adjacent to the carbonyl group is a common pathway for amides, leading to characteristic fragment ions. rsc.org
Table 3: Predicted Mass Spectrometry Fragments for 5-(Hydroxymethyl)-5-methylpiperidin-2-one
| Fragment Ion | Proposed Structure / Loss | Predicted m/z |
|---|---|---|
| [C₇H₁₃NO₂]⁺• | Molecular Ion (M⁺•) | 143 |
| [C₆H₁₀NO]⁺ | M - •CH₂OH | 112 |
| [C₇H₁₁NO]⁺• | M - H₂O | 125 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in 5-(hydroxymethyl)-5-methylpiperidin-2-one is the amide functional group within the lactam ring. Saturated amides and lactams typically exhibit a weak absorption band in the ultraviolet region, corresponding to an n → π* (n-to-pi-star) electronic transition of the non-bonding electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group. acs.org This transition is generally observed in the range of 210-230 nm. uobaghdad.edu.iqnih.govresearchgate.net The lack of further conjugation in the molecule means no significant absorption is expected in the visible region.
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination
The presence of a stereocenter at the C5 position makes 5-(hydroxymethyl)-5-methylpiperidin-2-one a chiral molecule, capable of existing as two enantiomers (R and S). Chiroptical spectroscopy techniques are essential for studying these non-superimposable mirror images. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum of a chiral molecule shows a characteristic curve, known as a Cotton effect, in the region where the molecule absorbs light.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (Cotton effects) at the absorption wavelengths of the molecule's chromophores. For this compound, a Cotton effect associated with the n → π* transition of the lactam carbonyl group would be expected. The sign (positive or negative) of this Cotton effect is directly related to the absolute configuration (R or S) of the chiral center at C5. The specific sign can often be predicted using empirical rules, such as the Octant Rule for ketones and related chromophores, or by comparison with the spectra of structurally similar compounds of known absolute configuration.
Computational Chemistry and Molecular Modeling Studies of 5 Hydroxymethyl 5 Methylpiperidin 2 One
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., DFT, B3LYP)
Quantum chemical calculations are fundamental to understanding the electronic structure and obtaining the optimized molecular geometry of 5-(Hydroxymethyl)-5-methylpiperidin-2-one. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.govresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional often paired with basis sets like 6-311++G(d,p) to perform these calculations. nih.govmdpi.com
The process begins with building an initial 3D structure of the molecule. This structure is then subjected to geometry optimization, an iterative process that calculates the forces on each atom and adjusts their positions until a minimum energy conformation—the most stable arrangement of the atoms—is found. nih.gov At this stage, key geometrical parameters such as bond lengths, bond angles, and dihedral angles are determined. For similar heterocyclic systems, theoretical calculations using methods like DFT/B3LYP have shown excellent agreement with experimental data derived from techniques like X-ray crystallography. researchgate.net
These calculations also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.net
Table 1: Calculated Electronic Properties from DFT/B3LYP
| Property | Description | Typical Calculated Value Range |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | Varies based on basis set (e.g., -547 a.u. for a related nitropyridine) nih.gov |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Negative values (e.g., -6 to -8 eV) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Negative or near-zero values (e.g., -1 to -3 eV) |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability. | 4 to 6 eV |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
Infrared (IR) Frequencies: The vibrational frequencies of 5-(Hydroxymethyl)-5-methylpiperidin-2-one can be calculated using DFT/B3LYP methods. nih.govmdpi.com After geometry optimization confirms a true energy minimum (indicated by the absence of imaginary frequencies), the calculations can predict the positions of absorption bands in the IR spectrum. nih.gov These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate scaling factor to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific functional groups, such as the C=O stretch of the lactam, the O-H stretch of the hydroxyl group, and various C-H and C-N vibrations. mdpi.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). These predicted spectra are invaluable for assigning peaks in experimentally obtained NMR data and for confirming the correct structure among possible isomers. researchgate.net
Conformational Analysis using Molecular Dynamics Simulations
The piperidine (B6355638) ring in 5-(Hydroxymethyl)-5-methylpiperidin-2-one is not planar and can adopt several conformations, with the chair form typically being the most stable. researchgate.net The presence of two substituents on the C5 carbon, including a flexible hydroxymethyl group, introduces additional conformational complexity.
Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. researchgate.net In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules like water), and Newton's equations of motion are solved for each atom over a series of small time steps. This simulation tracks the trajectory of the atoms, revealing how the molecule moves, flexes, and changes its conformation. nih.gov
By analyzing the MD trajectory, researchers can identify the most stable and frequently occurring conformations, determine the energy barriers for interconversion between them, and understand the influence of the solvent on conformational preference. researchgate.netepa.gov This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry can be used to model the potential chemical reactions of 5-(Hydroxymethyl)-5-methylpiperidin-2-one. For instance, studying its synthesis or degradation pathways involves mapping out the entire reaction coordinate. This is achieved by identifying the structures of reactants, products, and any intermediates.
A key aspect of this analysis is locating the transition state (TS) for each step of the reaction. researchgate.net The transition state is the highest energy point along the reaction pathway that connects reactants and products. Computational methods like the Climbing Image Nudged Elastic Band (CI-NEB) can be used to find these TS structures. researchgate.net Once the TS is located and confirmed (by identifying a single imaginary frequency), its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy (Ea), which is a primary determinant of the reaction rate. researchgate.net Such studies can reveal the most favorable reaction pathways and provide insights into how catalysts might lower the activation energy.
Molecular Docking Studies for Investigating Biomolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.govjbcpm.com Given that many piperidine derivatives exhibit biological activity, docking studies can investigate how 5-(Hydroxymethyl)-5-methylpiperidin-2-one might interact with various biological targets. nih.govalliedacademies.org
The process involves placing the 3D structure of the ligand into the binding site of the receptor. A scoring function is then used to calculate the binding affinity, often expressed as a binding energy (in kcal/mol), for thousands of possible binding poses. mdpi.com The pose with the lowest binding energy is considered the most likely binding mode.
Analysis of the best docking pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.netnih.gov For 5-(Hydroxymethyl)-5-methylpiperidin-2-one, the hydroxyl group and the lactam carbonyl oxygen are likely to act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within a binding pocket. These studies are instrumental in rational drug design, helping to identify potential drug candidates and suggest modifications to improve their binding affinity and selectivity. mdpi.com
Table 2: Example Data from a Hypothetical Molecular Docking Study
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase (e.g., 6LU7) nih.gov | -7.5 | GLU-166, HIS-41 | Hydrogen Bond with -OH group |
| MET-49, LEU-141 | Hydrophobic interaction with piperidine ring |
Analysis of Non-Covalent Interactions and Electron Density
To gain a more profound understanding of bonding and intermolecular interactions, advanced electron density analysis methods can be applied. These techniques visualize and quantify the nature of chemical bonds and non-covalent interactions.
Electron Localization Function (ELF) and Localization-of-Function-Indicator (LOL): ELF and LOL are methods that analyze the electron pair localization in a molecule. mdpi.com They provide a topological map of the electron density, revealing the locations of atomic cores, covalent bonds, and lone pairs. This allows for a clear visualization of the chemical bonding within 5-(Hydroxymethyl)-5-methylpiperidin-2-one.
Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces. It generates 3D graphical plots where different types of interactions are represented by different colors, providing a clear picture of the stabilizing forces within the molecule or between the molecule and a binding partner.
ALIE (Average Local Ionization Energy): The ALIE surface is used to predict the reactive sites of a molecule. Regions with low ALIE values indicate areas that are more susceptible to electrophilic attack. For this molecule, such sites would likely be associated with the lone pairs on the oxygen and nitrogen atoms.
These analyses complement other computational methods by providing a detailed, quantum-mechanical picture of the bonding and reactivity that governs the behavior of 5-(Hydroxymethyl)-5-methylpiperidin-2-one.
Biological Activity and Mechanistic Investigations of 5 Hydroxymethyl 5 Methylpiperidin 2 One and Its Analogues in Vitro Focus
In Vitro Biological Screening Methodologies for Efficacy Evaluation
The initial assessment of piperidinone compounds relies on robust in vitro screening to evaluate their biological effects. These methods typically involve cell-based assays to observe physiological responses and biochemical assays to measure interactions with specific molecular targets. nuvisan.com
Cell-based assays provide a biologically relevant context for evaluating the effects of compounds like 5-(Hydroxymethyl)-5-methylpiperidin-2-one on cellular functions such as differentiation and viability. nuvisan.com
For assessing osteogenic potential, a key method is the measurement of alkaline phosphatase (ALP) activity, which is an early marker of osteoblast differentiation. nih.govnih.gov Another approach involves using genetically modified reporter cells, such as those containing a green fluorescent protein (GFP) gene linked to an osteogenesis-specific promoter like Col-1a1, to visually track the induction of bone formation pathways. nih.gov A double-screening method combining a reporter assay with ALP staining can reliably identify compounds that promote osteogenic differentiation. nih.gov
Cytotoxicity is commonly evaluated using the MTT assay. researchgate.netnih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or antiproliferative effect. nih.gov Such assays are critical for determining the therapeutic window of a potential drug candidate and have been used to screen various piperidone derivatives for their effects on cancer cell lines. researchgate.netnih.gov
Table 1: Common Cell-Based Assays for Piperidinone Analogues
| Assay Type | Biological Response | Key Markers/Methodology | Purpose |
|---|---|---|---|
| Alkaline Phosphatase (ALP) Staining | Osteogenesis | ALP enzyme activity | Detects early-stage osteoblastic differentiation. nih.govnih.gov |
| Reporter Gene Assay | Osteogenesis | Col-1a1/GFP expression | Monitors the activation of specific osteogenic gene promoters. nih.gov |
| MTT Assay | Cytotoxicity / Antiproliferation | Mitochondrial dehydrogenase activity | Quantifies cell viability and metabolic activity to assess toxicity. researchgate.netnih.gov |
| Flow Cytometry | Cell Cycle Analysis | DNA content analysis | Investigates if a compound induces cell cycle arrest. nih.gov |
Investigating the ability of 5-(Hydroxymethyl)-5-methylpiperidin-2-one analogues to modulate enzyme activity is fundamental to understanding their mechanism of action. Many piperidinone derivatives have been evaluated for their inhibitory properties against various enzymes. nih.govresearchgate.net
For instance, the potential of piperidinone derivatives as treatments for Alzheimer's disease has been explored by testing their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netajchem-a.com The Ellman's method is a standard in vitro technique used for this purpose. nih.gov Similarly, the anticancer potential of some piperidinone compounds has been linked to their ability to inhibit topoisomerase II-α, an enzyme crucial for DNA replication in cancer cells. nih.gov The modulation of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) is another area of investigation for compounds with anti-inflammatory potential. caldic.comnih.gov
Table 2: Enzymatic Assays for Piperidinone Analogues
| Target Enzyme | Therapeutic Area | Assay Methodology | Finding |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Ellman's Method | Certain N-benzyl-3,5-bis(benzylidene)piperidin-4-ones show potent, selective AChE inhibition. researchgate.net |
| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Ellman's Method | Some derivatives exhibit dual inhibition of both AChE and BuChE. researchgate.net |
| Topoisomerase II-α | Cancer | In vitro inhibition assays | N-unsubstituted 3,5-diylidene-4-piperidine derivatives show inhibitory properties. nih.gov |
| Cyclooxygenase-2 (COX-2) | Inflammation | Enzyme activity assays | Certain flavonoid derivatives can selectively inhibit COX-2 over COX-1. nih.gov |
Structure-Activity Relationship (SAR) Studies of Substituted Piperidinone Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of piperidinone derivatives. These studies involve synthesizing a series of analogues with systematic structural modifications to identify the chemical features responsible for their therapeutic effects. nih.govresearchgate.net
For piperidinone-based cholinesterase inhibitors, research has shown that the N-benzylpiperidine moiety is a key feature for interacting with the catalytic active site of the AChE enzyme. researchgate.net Further studies on α,β-unsaturated carbonyl-based piperidinone analogues revealed that introducing substituents at the para position of the benzylidene groups can significantly influence inhibitory potency against both AChE and BuChE. researchgate.net For example, a derivative with a 4-nitrobenzylidene group was the most potent against AChE, while a 4-chlorobenzylidene derivative showed the best activity against BuChE. researchgate.net This highlights that even minor modifications to the peripheral phenyl rings can alter both the potency and selectivity of the compound. researchgate.netresearchgate.net The core piperidine (B6355638) ring, conjugated dienone system, and aromatic substituents are all considered important features for the bioactivity of these molecules. nih.govresearchgate.net
Table 3: SAR Findings for Piperidinone Derivatives
| Structural Moiety | Modification | Impact on Biological Activity |
|---|---|---|
| N-benzylpiperidine group | Presence of this group | Contributes to inhibitory potency against AChE. researchgate.net |
| Benzylidene groups (para position) | Introduction of electron-withdrawing groups (e.g., -NO2, -Cl) | Improved inhibitory potency against AChE and BuChE. researchgate.net |
| Piperidine Ring | Replacement with other amines (aniline, pyrrolidine) | Can lead to a reduction in activity, indicating the importance of the piperidine core. researchgate.net |
Investigation of Molecular Interaction Mechanisms
Understanding how 5-(Hydroxymethyl)-5-methylpiperidin-2-one and its analogues interact with biological molecules at a molecular level is crucial for elucidating their mechanism of action.
The biological activity of piperidinone derivatives often stems from their ability to bind to specific biomolecular targets. Molecular docking studies are frequently employed to predict and analyze these interactions. For instance, in the case of AChE inhibitors, docking studies have shown that one of the phenyl moieties of the piperidinone core interacts with the acyl binding pocket of the enzyme, while the other interacts with the peripheral anionic site (PAS). researchgate.net The N-benzylpiperidine fragment is known to interact with the catalytic active site (CAS) of AChE, contributing to a strong binding affinity. researchgate.net Some piperidine derivatives have also been studied for their ability to bind to DNA. nih.gov
Beyond direct target binding, piperidinone analogues can exert their effects by modulating cellular signaling pathways. researchgate.net Given the interest in osteogenesis, a key pathway for investigation is the Bone Morphogenetic Protein 2 (BMP-2) signaling cascade. researchgate.net
The BMP-2 pathway is a critical regulator of bone formation. researchgate.net The process begins when BMP-2 binds to its cell surface receptors, which triggers the phosphorylation and activation of intracellular signaling proteins known as SMAD1 and SMAD5. researchgate.netdoi.org These activated SMADs then form a complex with SMAD4, which translocates into the nucleus. doi.org Inside the nucleus, this complex acts as a transcription factor, interacting with other factors like RUNX2 to promote the expression of genes that drive osteoblast differentiation and bone formation. researchgate.net A compound like 5-(Hydroxymethyl)-5-methylpiperidin-2-one could potentially promote osteogenesis by positively modulating this pathway, for example, by enhancing SMAD1/5 phosphorylation or facilitating the nuclear translocation of the SMAD complex. The duration and intensity of SMAD1 activation are key determinants of the output of the BMP signaling pathway. nih.gov Therefore, investigating the effect of piperidinone analogues on the phosphorylation levels of SMAD1/5 in response to BMP-2 stimulation is a critical step in mechanistic studies. nih.govnih.gov
Analogues with Reported Diverse Biological Profiles (e.g., antiviral, anticancer, bone anabolic)
While research on 5-(hydroxymethyl)-5-methylpiperidin-2-one itself is specific, a broader investigation into its structural analogues reveals a wide spectrum of biological activities. These analogues, characterized by hydroxymethyl groups on various heterocyclic scaffolds, have demonstrated significant potential in antiviral, anticancer, and bone regenerative applications.
Antiviral Activity:
The quest for novel antiviral agents has led to the exploration of various heterocyclic compounds, including nucleoside analogues bearing hydroxymethyl groups. One notable example is 5-hydroxymethyltubercidin (B1199410) (HMTU), which has shown potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. nih.gov Mechanistic studies revealed that the 5'-triphosphate form of HMTU inhibits the RNA extension process catalyzed by the viral RNA-dependent RNA polymerase. nih.gov Similarly, substituted thymidine (B127349) analogues have been synthesized and evaluated for their antiviral properties. nih.gov For instance, 5-(hydroxymethyl)-2'-deoxyuridine demonstrated strong inhibition of herpes simplex virus type 1 (HSV-1) replication, with studies indicating a good affinity for the HSV-1 encoded pyrimidine (B1678525) deoxyribonucleoside kinase. nih.gov Other classes of compounds, such as isatin (B1672199) derivatives, have also been identified as broad-spectrum antiviral agents. mdpi.com
Anticancer Activity:
Several analogues containing a hydroxymethyl functional group have been investigated for their cytotoxic effects against various cancer cell lines. Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been studied for their cytotoxicity against HeLa, HepG2, and Vero cancer cell lines. researchgate.netorientjchem.org One amine derivative, in particular, showed the most potent activity against the HeLa cell line with an IC50 of 62.37 µg/mL. researchgate.net Analogues of 5-Hydroxymethyl Furfural (5-HMF) coupled with quinoline (B57606) derivatives have also been synthesized and assessed for their anticancer potential, with one compound showing effectiveness at low concentrations against the Colo-205 cell line. updatepublishing.com Furthermore, studies on quinoline-based compounds, such as 8-hydroxyquinoline-5-sulfonamide derivatives, have identified molecules with high activity against multiple cancer cell lines, comparable to existing chemotherapy drugs. mdpi.com
| Compound/Analogue Class | Biological Activity | Target/Cell Line | Reported Efficacy (IC50) | Source |
|---|---|---|---|---|
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate | Anticancer | HeLa | 62.37 µg/mL | researchgate.net |
| 5-HMF-Quinoline Analogue (3a) | Anticancer | Colo-205 | Effective at 10 µg/mL | updatepublishing.com |
| 5-(Hydroxymethyl)-2'-deoxyuridine | Antiviral | Herpes Simplex Virus Type 1 (HSV-1) | Strong Inhibition | nih.gov |
| 5-Hydroxymethyltubercidin (HMTU) | Antiviral | Flaviviruses, Coronaviruses (SARS-CoV-2) | Submicromolar levels | nih.gov |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Anticancer | C-32, A549, MDA-MB-231 | Comparable to cisplatin/doxorubicin | mdpi.com |
Bone Anabolic Activity:
Certain analogues have shown promise in promoting bone formation. 5-(hydroxymethyl)-2-furaldehyde (5-HMF), a compound isolated from Eucommiae Cortex, has been identified as a potent enhancer of osteoblastogenesis. nih.gov In studies using rat bone mesenchymal stem cells (bMSCs), 5-HMF was found to increase the mRNA expression of key osteogenic markers such as alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), and osteopontin (B1167477) (OPN). Simultaneously, it inhibited the expression of genes related to adipogenesis, or fat cell formation. nih.gov This dual action of inhibiting adipogenesis while enhancing osteogenesis suggests that such compounds could be valuable in the context of osteoporosis research. nih.gov The findings align with broader research into plant-derived compounds, like flavonoids and other polyphenols, that positively influence bone metabolism. nih.gov
Applications in Advanced Organic Synthesis and Medicinal Chemistry
5-(Hydroxymethyl)-5-methylpiperidin-2-one as a Versatile Chiral Building Block
The inherent chirality and bifunctional nature of 5-(hydroxymethyl)-5-methylpiperidin-2-one make it a highly valuable starting material in asymmetric synthesis. The stereocenter at the C5 position, bearing both a hydroxymethyl and a methyl group, provides a fixed chiral element that can direct the stereochemical outcome of subsequent reactions. Organic chemists leverage this structural feature to introduce new stereocenters with high levels of control, a critical aspect in the synthesis of enantiomerically pure molecules.
The hydroxyl group can be readily derivatized to introduce a wide range of functional groups or to act as a handle for further synthetic transformations. For instance, it can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used as a directing group in stereoselective reactions. The lactam functionality, with its nucleophilic nitrogen and electrophilic carbonyl carbon, offers additional sites for chemical modification, allowing for the elongation of carbon chains or the introduction of diverse substituents.
The strategic application of this chiral building block has been demonstrated in the synthesis of a variety of complex molecules where precise control of stereochemistry is paramount for their biological activity.
Scaffold Design for Novel Bioactive Compounds
The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, frequently found in the structures of numerous pharmaceuticals and biologically active natural products. The rigid conformation of the 5-(hydroxymethyl)-5-methylpiperidin-2-one core provides a well-defined three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.
Medicinal chemists utilize this scaffold as a template to design and synthesize novel compounds with potential therapeutic applications. By systematically modifying the hydroxymethyl group, the lactam nitrogen, and other positions on the piperidine ring, libraries of new chemical entities can be generated. These derivatives are then screened for their biological activity against various diseases. The inherent chirality of the scaffold is particularly advantageous, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
For example, derivatives of this scaffold have been investigated for their potential as modulators of central nervous system targets, owing to the prevalence of the piperidine motif in neuroactive drugs. The ability to introduce diverse functional groups onto this rigid chiral core allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.
Role in the Total Synthesis of Complex Natural Products and Alkaloids
The structural features of 5-(hydroxymethyl)-5-methylpiperidin-2-one make it an attractive starting material or key intermediate in the total synthesis of complex natural products, particularly alkaloids. Many piperidine and indolizidine alkaloids possess intricate stereochemical arrangements that are challenging to construct. The predefined stereocenter at C5 of this chiral lactam can serve as a crucial starting point for establishing the correct relative and absolute stereochemistry of the target natural product.
Synthetic strategies often involve the elaboration of the hydroxymethyl group and the lactam ring to construct the characteristic polycyclic systems of alkaloids. For instance, the lactam can be reduced to the corresponding piperidine, and the hydroxymethyl group can be transformed to participate in cyclization reactions, leading to the formation of bicyclic or more complex ring systems.
Development of Pharmaceutical and Agrochemical Intermediates
Beyond its direct application in the synthesis of final drug products, 5-(hydroxymethyl)-5-methylpiperidin-2-one and its derivatives serve as valuable intermediates in the large-scale production of active pharmaceutical ingredients (APIs) and agrochemicals. The piperidine core is a common feature in a wide array of commercial products, and efficient access to chiral piperidine building blocks is of significant industrial importance.
In the pharmaceutical industry, intermediates derived from this chiral lactam can be utilized in the synthesis of drugs for a variety of therapeutic areas. For example, a related compound, tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, is noted as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Another related molecule, 5-Hydroxy-1-methylpiperidin-2-one, has been described as a muscle relaxant with potential antibacterial and anticancer properties. prepchem.com These examples highlight the potential of the core piperidine structure in drug development.
In the agrochemical sector, the piperidine scaffold is present in numerous herbicides, insecticides, and fungicides. The development of chiral agrochemicals is a growing trend, as enantiomerically pure compounds can exhibit higher efficacy and reduced environmental impact compared to their racemic counterparts. The use of chiral building blocks like 5-(hydroxymethyl)-5-methylpiperidin-2-one can facilitate the efficient and stereoselective synthesis of these next-generation crop protection agents.
The following table provides an overview of related compounds and their applications, underscoring the potential of the 5-(hydroxymethyl)-5-methylpiperidin-2-one scaffold.
| Compound Name | Application/Potential Application |
| 5-Hydroxy-1-methylpiperidin-2-one | Muscle relaxant, potential antibacterial and anticancer properties. prepchem.com |
| tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | Intermediate in the synthesis of pharmaceuticals for neurological disorders. |
This interactive data table summarizes the potential of related piperidine derivatives, suggesting the broader applicability of the 5-(hydroxymethyl)-5-methylpiperidin-2-one chemical class.
Future Research Directions and Emerging Paradigms for 5 Hydroxymethyl 5 Methylpiperidin 2 One
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity
The advancement of 5-(Hydroxymethyl)-5-methylpiperidin-2-one from a laboratory curiosity to a potentially valuable chemical entity hinges on the development of efficient and environmentally benign synthetic methodologies. Current research imperatives are focused on moving beyond traditional, multi-step syntheses towards more sustainable and economically viable production strategies.
Furthermore, the utilization of renewable feedstocks is a critical goal. Research into converting biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF) from C6 sugars, into a wide array of valuable compounds is rapidly advancing. researchgate.netrsc.orgresearchgate.netnih.gov Future synthetic strategies for 5-(Hydroxymethyl)-5-methylpiperidin-2-one could be designed to start from such bio-based precursors, significantly improving the sustainability profile of the compound.
| Parameter | Conventional Synthetic Route (Hypothetical) | Future Sustainable Route (Projected) |
| Starting Materials | Petroleum-based precursors | Biomass-derived platform chemicals (e.g., from fructose) researchgate.net |
| Reaction Type | Multi-step, requiring isolation of intermediates | One-pot or flow chemistry nih.govrsc.org |
| Catalysis | Heavy metal catalysts, stoichiometric reagents | Biocatalysts (enzymes) or reusable solid acid catalysts mdpi.comnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Aqueous media, ionic liquids, or green solvents rsc.org |
| Energy Input | High temperatures and pressures | Mild conditions (lower temperature/pressure) |
| Waste Generation | Significant, with potentially hazardous byproducts | Minimized waste, biodegradable byproducts |
| Overall Efficiency | Lower atom economy, moderate yields | High atom economy, improved yields and selectivity mdpi.com |
Advanced Mechanistic Biological Investigations at the Molecular and Cellular Level
To fully understand the potential utility of 5-(Hydroxymethyl)-5-methylpiperidin-2-one, it is imperative to move beyond preliminary activity screenings to detailed mechanistic studies. Future research must aim to precisely identify and characterize the molecular targets and cellular pathways through which this compound exerts its biological effects.
A primary objective will be the identification of specific protein interactions. Techniques such as affinity chromatography, proteomics, and molecular docking simulations can be employed to pinpoint binding partners, such as enzymes or receptors. The chiral pyrrolidinone ring, a related structure, is known to be a pivotal component in compounds with diverse biological activities, suggesting that the piperidinone core of the target molecule is a key area for investigation. researchgate.net For instance, studies on analogous compounds have explored binding affinities to carrier proteins like bovine serum albumin to understand their pharmacokinetic properties. researchgate.net
Once putative targets are identified, a battery of in-vitro and in-situ assays will be required to validate these interactions and elucidate the functional consequences. This includes enzyme inhibition assays, receptor binding studies, and gene expression profiling in relevant cell lines. Understanding how the compound modulates cellular signaling cascades, metabolic pathways, or other physiological processes at a molecular level is a critical step toward defining its therapeutic or biotechnological potential.
Rational Design and Synthesis of Next-Generation Analogues with Tuned Biological Activities
Building on a solid mechanistic understanding, the next logical step involves the rational design and synthesis of analogues of 5-(Hydroxymethyl)-5-methylpiperidin-2-one. This approach, a cornerstone of modern medicinal chemistry, aims to systematically modify the parent structure to optimize its biological activity, selectivity, and pharmacokinetic properties. nih.gov
Structure-activity relationship (SAR) studies will be central to this effort. By synthesizing a library of related compounds with targeted modifications, researchers can discern which molecular features are critical for activity. Key modification sites on the 5-(Hydroxymethyl)-5-methylpiperidin-2-one scaffold include:
The Hydroxymethyl Group: Esterification, etherification, or replacement with other functional groups (e.g., amines, halogens) could modulate binding affinity and solubility. updatepublishing.com
The Methyl Group: Altering the size or lipophilicity of this group could influence steric interactions within a binding pocket.
The goal is to produce next-generation analogues with enhanced potency against a specific biological target, improved selectivity to reduce off-target effects, and better "drug-like" properties (ADME: absorption, distribution, metabolism, and excretion). iu.edu The synthesis of novel hybrid molecules, where the piperidinone scaffold is linked to other pharmacologically active moieties, represents another promising strategy for creating compounds with unique or dual activities. nih.gov
| Modification Site | Potential Chemical Change | Desired Outcome / Property to Tune |
| C5-Hydroxymethyl Group | Esterification, Etherification, Oxidation to Aldehyde/Acid | Alter binding interactions, improve cell permeability, change solubility |
| C5-Methyl Group | Replacement with Ethyl, Propyl, Cyclopropyl | Probe steric limits of target binding site, modulate lipophilicity |
| N1-Amide Nitrogen | Alkylation, Arylation | Alter metabolic stability, introduce new vector for interactions |
| C3/C4/C6 Ring Carbons | Introduction of substituents (e.g., alkyl, halogen) | Modify conformation, block metabolic sites, enhance binding affinity |
| Hydroxymethyl Group | Conversion to a linking moiety | Create hybrid molecules by connecting to another pharmacophore nih.gov |
Integration with High-Throughput Screening and Artificial Intelligence in Chemical and Drug Discovery
The convergence of high-throughput screening (HTS), automation, and artificial intelligence (AI) is set to revolutionize the discovery and optimization process for compounds like 5-(Hydroxymethyl)-5-methylpiperidin-2-one. mdpi.com These technologies can dramatically accelerate the pace of research, reduce costs, and increase the probability of success. nih.gov
HTS allows for the rapid testing of thousands of compounds—such as the analogue libraries described in the previous section—against specific biological targets in a miniaturized, automated fashion. ewadirect.comchapman.edu This enables the swift identification of "hit" compounds that can then be prioritized for further development. nih.gov
Artificial intelligence and machine learning (ML) will play a transformative role across the entire discovery pipeline. nih.gov
Predictive Modeling: AI algorithms can analyze the structure of 5-(Hydroxymethyl)-5-methylpiperidin-2-one and its analogues to predict their biological activity, toxicity, and pharmacokinetic properties before they are even synthesized, saving significant time and resources. crimsonpublishers.com
Generative Chemistry: Advanced AI models, such as generative adversarial networks (GANs), can design entirely new molecules based on the piperidinone scaffold that are optimized for specific properties, moving beyond simple modifications to true de novo design. youtube.com
Data Analysis: AI can analyze the vast datasets generated by HTS to identify subtle structure-activity relationships that might be missed by human researchers, guiding the next round of analogue design more effectively. nih.gov
By integrating these computational tools, the traditional, often slow, cycle of design-synthesize-test can be transformed into a more efficient, data-driven process, accelerating the journey from an initial molecular concept to a highly optimized lead candidate. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
